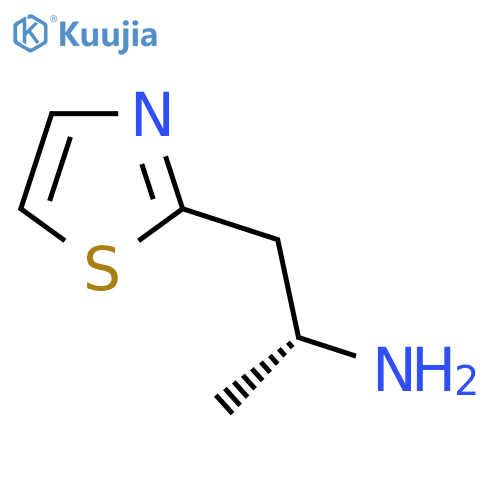

Cas no 2227698-92-0 ((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2R)-1-(1,3-thiazol-2-yl)propan-2-amine

- EN300-1801763

- 2227698-92-0

-

- インチ: 1S/C6H10N2S/c1-5(7)4-6-8-2-3-9-6/h2-3,5H,4,7H2,1H3/t5-/m1/s1

- InChIKey: BDUWTHZMQZVPFE-RXMQYKEDSA-N

- ほほえんだ: S1C=CN=C1C[C@@H](C)N

計算された属性

- せいみつぶんしりょう: 142.05646950g/mol

- どういたいしつりょう: 142.05646950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 87.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1801763-5.0g |

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine |

2227698-92-0 | 5g |

$6092.0 | 2023-05-26 | ||

| Enamine | EN300-1801763-0.1g |

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine |

2227698-92-0 | 0.1g |

$930.0 | 2023-09-19 | ||

| Enamine | EN300-1801763-1.0g |

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine |

2227698-92-0 | 1g |

$2101.0 | 2023-05-26 | ||

| Enamine | EN300-1801763-2.5g |

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine |

2227698-92-0 | 2.5g |

$2071.0 | 2023-09-19 | ||

| Enamine | EN300-1801763-0.25g |

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine |

2227698-92-0 | 0.25g |

$972.0 | 2023-09-19 | ||

| Enamine | EN300-1801763-10.0g |

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine |

2227698-92-0 | 10g |

$9032.0 | 2023-05-26 | ||

| Enamine | EN300-1801763-0.5g |

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine |

2227698-92-0 | 0.5g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1801763-1g |

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine |

2227698-92-0 | 1g |

$1057.0 | 2023-09-19 | ||

| Enamine | EN300-1801763-5g |

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine |

2227698-92-0 | 5g |

$3065.0 | 2023-09-19 | ||

| Enamine | EN300-1801763-10g |

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine |

2227698-92-0 | 10g |

$4545.0 | 2023-09-19 |

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine 関連文献

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

(2R)-1-(1,3-thiazol-2-yl)propan-2-amineに関する追加情報

Professional Introduction to (2R)-1-(1,3-thiazol-2-yl)propan-2-amine (CAS No. 2227698-92-0)

The compound (2R)-1-(1,3-thiazol-2-yl)propan-2-amine, identified by the CAS number 2227698-92-0, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic intervention. The presence of a thiazole moiety in its structure is particularly noteworthy, as thiazole derivatives are well-documented for their diverse biological activities and pharmacological properties.

Thiazole derivatives have long been recognized for their role in various pharmacological contexts, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The structural motif of thiazole is integral to its biological functionality, providing a scaffold that can interact with biological targets in a highly specific manner. In the case of (2R)-1-(1,3-thiazol-2-yl)propan-2-amine, the configuration at the chiral center contributes to its stereochemical specificity, which is often a critical factor in determining the efficacy and selectivity of a drug candidate.

Recent studies have highlighted the importance of chiral compounds in pharmaceutical development. The enantiomeric purity of (2R)-1-(1,3-thiazol-2-yl)propan-2-amine is essential for ensuring optimal pharmacological outcomes. The (R)-configuration at the stereogenic center enhances its binding affinity to biological receptors, thereby improving its therapeutic potential. This aspect has been extensively explored in the context of developing novel therapeutics that leverage stereochemistry to achieve higher efficacy and reduced side effects.

The pharmacological profile of (2R)-1-(1,3-thiazol-2-yl)propan-2-amine has been investigated in several preclinical studies. These studies have demonstrated its ability to modulate key biological pathways associated with various diseases. Notably, research has indicated that this compound exhibits inhibitory effects on enzymes and receptors involved in inflammation and pain signaling. This makes it a promising candidate for the development of novel anti-inflammatory and analgesic agents.

Furthermore, the structural features of (2R)-1-(1,3-thiazol-2-yl)propan-2-amine suggest potential applications in addressing neurological disorders. The interaction between the thiazole ring and central nervous system (CNS) targets has been a focus of recent research. Studies have shown that derivatives of this compound can interact with neurotransmitter systems, potentially offering benefits in the treatment of conditions such as neurodegenerative diseases and cognitive disorders. The chiral nature of the molecule further enhances its specificity for these CNS targets, making it an attractive candidate for further development.

In addition to its therapeutic potential, the synthesis of (2R)-1-(1,3-thiazol-2-yl)propan-2-amine has been optimized to ensure high yield and purity. Advanced synthetic methodologies have been employed to achieve the desired stereochemical configuration at the chiral center. These methodologies include asymmetric hydrogenation and enzymatic resolution techniques, which are critical for producing enantiomerically pure compounds with high efficiency.

The compound's solubility profile has also been carefully evaluated to ensure compatibility with various pharmaceutical formulations. Its ability to dissolve in both water and organic solvents makes it suitable for formulation into diverse dosage forms, including oral tablets, injectables, and topical preparations. This flexibility is essential for developing therapeutic products that can be administered through multiple routes.

Regulatory considerations are another critical aspect of developing new pharmaceuticals like (2R)-1-(1,3-thiazol-2-yl)propan-2-amine. Compliance with international regulatory standards ensures that the compound meets safety and efficacy criteria before being approved for clinical use. Preclinical data demonstrating its biocompatibility and lack of significant toxicity have been compiled to support regulatory submissions. These data are crucial for gaining approval from agencies such as the FDA and EMA.

Future directions in the research of (2R)-1-(1,3-thiazol-2-yl)propan-2-amine include exploring its mechanisms of action in greater detail. Understanding how this compound interacts with biological targets at a molecular level will provide valuable insights into its therapeutic potential and help guide further optimization efforts. Additionally, investigating its potential synergistic effects when combined with other drugs is an area ripe for exploration.

Collaborative efforts between academic researchers and industry scientists are essential for advancing the development of compounds like (2R)-1-(1,3-thiazol-2-yl)propan-2-amino

2227698-92-0 ((2R)-1-(1,3-thiazol-2-yl)propan-2-amine) 関連製品

- 2171963-27-0(3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol)

- 868370-90-5(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenoxyacetamide)

- 2034633-08-2(N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide)

- 2229075-87-8(3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 941885-81-0(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3,5-dimethylbenzamide)

- 1261867-44-0(6-Methylquinoline-8-carbonyl chloride)

- 1283103-86-5(4-(1-Isopropyl-1H-indol-3-yl)butanoic acid)

- 131496-21-4(2-Hydroxy-1-(naphthalen-1-yl)ethan-1-one)

- 951991-55-2(7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one)

- 131001-86-0(Methyl 2-bromo-3-methylbenzoate)